molecular formula C10H14N2O3 B8373114 N-(2-hydroxyethyl)-N'-(2-hydroxybenzyl)urea

N-(2-hydroxyethyl)-N'-(2-hydroxybenzyl)urea

Cat. No. B8373114
M. Wt: 210.23 g/mol
InChI Key: GQMAXODTDWLTDM-UHFFFAOYSA-N
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Patent
US04727067

Procedure details

59.6 g of N-(2-hydroxyethyl)-N'-(2-benzyloxybenzyl)urea are dissolved in 600 ml of methanol and hydrogenated in the presence of 6 g of Pd/C-catalyst (5%). After 2 hours the hydrogenation ceases. The catalyst is suction-filtered, and the filtrate concentrated by evaporation in vacuo. The residue is recrystallised from 350 ml of ethyl acetate; the pure product melts at 100°-101°.
Name
N-(2-hydroxyethyl)-N'-(2-benzyloxybenzyl)urea
Quantity
59.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][C:5]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15]CC1C=CC=CC=1)=[O:6]>CO.[Pd]>[OH:1][CH2:2][CH2:3][NH:4][C:5]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15])=[O:6]

Inputs

Step One
Name
N-(2-hydroxyethyl)-N'-(2-benzyloxybenzyl)urea
Quantity
59.6 g
Type
reactant
Smiles
OCCNC(=O)NCC1=C(C=CC=C1)OCC1=CC=CC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Name
Quantity
6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is suction-filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from 350 ml of ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OCCNC(=O)NCC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.